molecular formula C15H8Cl3N3 B13122844 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine

Cat. No.: B13122844
M. Wt: 336.6 g/mol
InChI Key: QCBDNDDAQITXSV-UHFFFAOYSA-N
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Description

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a tridentate ligand that contains a terpyridine site with a chlorine atom at the 4-position. This compound is known for its ability to coordinate with various metal ions, forming different coordination polymers .

Preparation Methods

The synthesis of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine typically involves the reaction of 4-chloropyridine with other pyridine derivatives under specific conditions. One common method includes the use of Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) or α-hydroxy-ω-carboxy-functionalized poly(ethylene oxide) to afford monoterpyridine terminated telechelics . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine involves its coordination with metal ions through the terpyridine site and the chlorine atom at the 4-position. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is unique due to its specific structure and coordination abilities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behaviors.

Properties

Molecular Formula

C15H8Cl3N3

Molecular Weight

336.6 g/mol

IUPAC Name

4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C15H8Cl3N3/c16-9-1-3-19-12(5-9)14-7-11(18)8-15(21-14)13-6-10(17)2-4-20-13/h1-8H

InChI Key

QCBDNDDAQITXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=CC(=CC(=N2)C3=NC=CC(=C3)Cl)Cl

Origin of Product

United States

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